molecular formula C13H13FN2O2 B5179026 N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE CAS No. 303061-65-6

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE

Cat. No.: B5179026
CAS No.: 303061-65-6
M. Wt: 248.25 g/mol
InChI Key: CIMFBENGVSWKNS-UHFFFAOYSA-N
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Description

N-((Acryloylamino)(4-fluorophenyl)methyl)acrylamide is a bis-acrylamide derivative featuring a fluorinated aromatic substituent and dual acrylamide functional groups. This compound is structurally characterized by a central methylene bridge connecting two acrylamide moieties, with one acrylamide group substituted by a 4-fluorophenyl ring. Such a configuration imparts unique reactivity and physicochemical properties, making it a candidate for applications in polymer chemistry, medicinal chemistry (e.g., kinase inhibition), and materials science.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFBENGVSWKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-65-6
Record name N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE typically involves the reaction of 4-fluorobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: Employed in the study of protein-polymer interactions and as a crosslinking agent in the preparation of hydrogels.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE involves its ability to form covalent bonds with various substrates. The acrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of stable adducts. This property is particularly useful in the design of drug delivery systems and polymeric materials .

Comparison with Similar Compounds

Key Observations:

  • Fluorination Effects: The 4-fluorophenyl group in the target compound likely improves thermal and oxidative stability compared to non-fluorinated analogs (e.g., N-phenylacrylamides) due to fluorine’s electron-withdrawing nature .
  • Reactivity: The dual acrylamide groups in the target compound enable crosslinking in polymer networks, contrasting with mono-acrylamide derivatives (e.g., and compounds), which are typically used as linear monomers .
  • Biological Potential: While the target compound’s biological activity is undocumented, structurally related acrylamides with sulfamoyl () or iodophenyl () groups exhibit pharmacological relevance, suggesting possible kinase or radiopharmaceutical applications.

Physicochemical Properties

Property Target Compound (E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide N-(4-Iodophenyl)-3-[4-(methylsulfanyl)phenyl]acrylamide
Solubility Moderate in DMSO High in polar solvents (due to sulfamoyl) Low in water (hydrophobic substituents)
Thermal Stability High (fluorinated) Moderate Moderate (sulfur-sensitive)
Reactivity High (dual acryl.) Moderate (mono acryl.) Moderate (iodine substitution)

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Yield Monitoring : Track reaction progress via TLC or HPLC .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.2 ppm confirm the 4-fluorophenyl group; acrylamide protons appear at δ 5.5–6.3 ppm .
    • ¹³C NMR : Carbonyl signals (C=O) near 165–170 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1500 cm⁻¹ (C-F) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 305.12) .

Basic: What methodologies are critical for assessing the purity of this compound in preclinical studies?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high purity.
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N, F percentages .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its potential in anticancer or antimicrobial applications?

Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Antimicrobial : Broth microdilution to determine MIC against E. coli or S. aureus .
  • Mechanistic Studies :
    • Protein Binding : Fluorescence quenching to assess interactions with serum albumin .
    • Enzyme Inhibition : Kinase or protease assays to identify molecular targets .

Advanced: What computational approaches are used to predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina to model binding affinities with receptors (e.g., EGFR) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
  • QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with bioactivity .

Advanced: How should researchers resolve contradictions in bioactivity data across different studies?

Answer:

  • Meta-Analysis : Compare experimental conditions (e.g., cell line variability, assay protocols) .
  • Dose-Response Curves : Ensure linearity and reproducibility across concentrations.
  • Orthogonal Assays : Validate results using complementary techniques (e.g., flow cytometry alongside MTT) .

Advanced: What strategies improve the selectivity of this compound for specific therapeutic targets?

Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding specificity .
    • Adjust the acrylamide spacer length to reduce off-target interactions .
  • Prodrug Design : Mask reactive groups (e.g., with ester linkages) for targeted activation .

Advanced: What are the key considerations when transitioning from in vitro to in vivo studies with this compound?

Answer:

  • Pharmacokinetics :
    • ADME Profiling : Assess bioavailability using LC-MS/MS in rodent plasma .
    • Toxicity Screening : Acute toxicity tests in zebrafish or mice (LD₅₀ determination) .
  • Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .

Advanced: How does the 4-fluorophenyl group influence the compound’s reactivity and bioactivity?

Answer:

  • Chemical Reactivity : Fluorine’s electronegativity enhances stability against oxidative degradation .
  • Bioactivity : The 4-fluoro substitution increases lipophilicity, improving blood-brain barrier penetration in neuroactive studies .
  • Comparison : Replace with -Cl or -CH₃ to study substituent effects on potency .

Advanced: What methodologies are employed to study the degradation pathways of this compound under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions .
  • LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acrylamide fragments) .
  • Stability Indicating Methods : Develop validated HPLC protocols to monitor shelf-life .

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